2',3'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone
Description
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5O/c1-6-4-3-5-8(7(6)2)9(17)10(12,13)11(14,15)16/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRTWWCPLHRPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C(C(F)(F)F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2,3-dimethylphenol with pentafluoropropiophenone in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of 2’,3’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2’,3’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2’,3’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to derivatives with similar fluorinated chains and aromatic substituents (Table 1):
Key Observations :
Physicochemical Properties
| Property | 2',3'-Dimethyl-pentafluoropropiophenone | Pentafluoropropionic Acid | 2',4'-Difluoro-propiophenone |
|---|---|---|---|
| Boiling Point | ~418.8°C (predicted) | 142–145°C | 418.8°C (predicted) |
| Density | 1.05–1.10 g/cm³ | 1.571–1.575 g/cm³ | 1.053 g/cm³ |
| Water Solubility | Low (fluorophilic) | Miscible in polar solvents | Moderate |
Environmental and Analytical Considerations
- Detection : LC-HRMS workflows (as in ) are recommended for identifying trace levels in complex samples due to high-resolution mass accuracy .
Biological Activity
2',3'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone is an organic compound notable for its unique chemical structure and potential biological activities. This compound features both methyl and pentafluoropropiophenone groups, which contribute to its distinctive properties. Its molecular formula is , and it is classified under fluorinated compounds that often exhibit enhanced biological activity due to the presence of fluorine atoms.
| Property | Value |
|---|---|
| IUPAC Name | 1-(2,3-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one |
| Molecular Formula | C11H9F5O |
| Molecular Weight | 252.19 g/mol |
| CAS Number | 1352219-33-0 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The fluorinated structure enhances lipophilicity and may influence membrane permeability, allowing the compound to engage in significant biochemical interactions.
- Enzyme Interactions : The compound has been shown to modulate the activity of certain enzymes involved in metabolic pathways. Its structural characteristics allow it to fit into enzyme active sites effectively.
- Receptor Binding : Preliminary studies suggest that this compound may interact with specific receptors in cellular signaling pathways, potentially influencing physiological responses.
Study 1: Metabolism of Fluorinated Compounds
Research indicates that fluorinated compounds like this compound exhibit distinct metabolic pathways compared to their non-fluorinated counterparts. A review highlighted that incorporating fluorine can enhance the stability and bioavailability of drugs while affecting their pharmacokinetics and toxicity profiles .
Study 2: Antimicrobial Activity
A study evaluated the antimicrobial properties of various fluorinated derivatives. Results indicated that compounds similar to this compound demonstrated significant inhibitory effects against several bacterial strains. The presence of fluorine was correlated with increased potency against Gram-positive bacteria .
Study 3: Cytotoxicity Assessment
In vitro assessments have shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis through reactive oxygen species (ROS) generation and disruption of mitochondrial function.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| 2',3'-Dimethyl-4-fluorobenzophenone | Moderate antimicrobial activity |
| 4-Fluoro-2',5'-dimethylacetophenone | Low cytotoxicity; minimal receptor interaction |
| Pentafluorobenzyl alcohol | High lipophilicity; significant enzyme inhibition |
Q & A
Basic Question
- ¹⁹F NMR : Distinct chemical shifts for CF₃ (δ −60 to −70 ppm) and CF₂ groups (δ −110 to −120 ppm) help confirm fluorination patterns. Coupling constants (e.g., J₃F-C-F) differentiate equatorial vs. axial fluorine arrangements .
- ¹H NMR : Methyl groups at 2' and 3' positions show upfield shifts (δ 2.1–2.5 ppm) due to steric hindrance from adjacent fluorines .
- HRMS : Exact mass (calc. for C₁₂H₁₁F₅O: 278.07 g/mol) confirms molecular integrity. Fragmentation patterns (e.g., loss of CO or CF₃ groups) validate the propiophenone backbone .
What computational methods predict the reactivity of the pentafluoropropyl ketone group in nucleophilic substitutions?
Advanced Question
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of fluorines on the ketone’s electrophilicity. Key findings:
- LUMO localization : The carbonyl carbon exhibits high electrophilicity (LUMO ≈ −1.5 eV), favoring nucleophilic attack by amines or Grignard reagents .
- Steric maps : Methyl groups at 2' and 3' positions create steric bulk (~120° dihedral angles), directing nucleophiles to the para position .
Benchmark against experimental kinetics (e.g., SN2 reactions with NaN₃) to validate computational predictions .
How does the compound’s fluorination pattern influence its biological activity in antimicrobial assays?
Advanced Question
Fluorine atoms enhance membrane permeability and metabolic stability. For structurally similar compounds:
- MIC values : Against S. aureus, EC₅₀ ≈ 12.5 µM was observed for trifluoromethyl analogs, attributed to disrupted lipid bilayer integrity .
- Structure-activity relationships (SAR) : Para-fluorine substitution correlates with higher activity than ortho-fluorine, likely due to reduced steric hindrance .
Methodology : - Use broth microdilution assays (CLSI guidelines) with controls (e.g., ciprofloxacin).
- Pair with molecular docking (e.g., AutoDock Vina) to predict binding to bacterial enoyl-ACP reductase .
What precautions are critical when handling this compound due to its fluorinated and ketone functionalities?
Basic Question
- Toxicity : Fluorinated ketones may release HF upon decomposition. Use PPE (neoprene gloves, face shields) and work in fume hoods .
- Storage : Anhydrous conditions (desiccators with P₂O₅) prevent hydrolysis. Store at −20°C in amber vials to avoid photodegradation .
- Waste disposal : Neutralize with saturated NaHCO₃ before incineration to avoid fluoride emissions .
How do solvent effects impact the compound’s stability in catalytic hydrogenation reactions?
Advanced Question
Fluorinated ketones are prone to defluorination under H₂/pressure.
- Solvent selection : Ethereal solvents (THF, dioxane) stabilize transition states better than protic solvents (MeOH), reducing side reactions .
- Catalyst compatibility : Pd/C or Raney Ni may over-reduce the ketone; PtO₂ at 50 psi H₂ selectively hydrogenates aryl rings without cleaving C-F bonds .
Monitor reaction progress via ¹⁹F NMR to detect HF byproducts (δ −150 to −160 ppm) .
Can X-ray crystallography resolve conformational isomerism in this compound?
Advanced Question
Methyl and fluorine substituents create axial chirality. For analogous compounds:
- Crystal packing : Methyl groups adopt a staggered conformation (torsion angle ~60°) to minimize steric clash with fluorines .
- Diffraction data : Use Mo-Kα radiation (λ = 0.7107 Å) and SHELX for refinement. Expect R-factor <5% for high-resolution structures .
Compare with DFT-optimized geometries to validate observed conformers .
What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
Advanced Question
- HPLC-MS : Use a C18 column (ACN/H₂O + 0.1% TFA) to separate isomers (e.g., 2',4'-dimethyl byproducts). LOD ≈ 0.1% .
- Fluorine-specific detection : ¹⁹F NMR with Cr(acac)₃ as relaxation agent enhances sensitivity for ppm-level impurities .
- Quality control : Establish a reference standard (≥99.5% purity via qNMR) for batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
